2-(2,2,2-Trichloroethyl)benzotrifluoride
CAS No.: 74423-00-0
Cat. No.: VC11737106
Molecular Formula: C9H6Cl3F3
Molecular Weight: 277.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74423-00-0 |
|---|---|
| Molecular Formula | C9H6Cl3F3 |
| Molecular Weight | 277.5 g/mol |
| IUPAC Name | 1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |
| Standard InChI Key | NYKBNTKEVHXIEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound is 1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene, reflecting its benzene ring substituted with a trichloroethyl group at the 1-position and a trifluoromethyl group at the 2-position. The SMILES representation \text{C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F highlights the spatial arrangement of these substituents, which contribute to its steric hindrance and electronic characteristics.
Physical Properties
Key physical properties include a molecular weight of 277.5 g/mol and a density influenced by the heavy halogen atoms. The compound’s solubility is limited in polar solvents due to its hydrophobic trifluoromethyl group but exhibits moderate solubility in chlorinated solvents like dichloromethane.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 74423-00-0 |
| Molecular Formula | |
| Molecular Weight | 277.5 g/mol |
| IUPAC Name | 1-(2,2,2-Trichloroethyl)-2-(trifluoromethyl)benzene |
| SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Synthesis and Reaction Pathways
Laboratory Synthesis
The synthesis of 2-(2,2,2-Trichloroethyl)benzotrifluoride typically involves halogenation and substitution reactions. A common route includes the selective fluoridation of 2-(trifluoromethyl)dichlorotoluene using hydrogen fluoride under antimony halide catalysis, followed by hydrolysis under elevated temperatures (150–190°C) and pressures (0.3–0.78 MPa) . For example, reacting 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride in the presence of antimony trifluoride yields intermediates that are subsequently hydrolyzed with acetic acid and sodium hydroxide .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. One patent describes a high-yield (>90%) process using sodium acetate and acetic acid as catalysts, with reaction times under 4 hours at 160°C . The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates and purity .
Table 2: Optimal Reaction Conditions for Hydrolysis
| Parameter | Value |
|---|---|
| Temperature | 150–190°C |
| Pressure | 0.3–0.78 MPa |
| Catalyst | Sodium acetate/acetic acid |
| Yield | 87–90% |
Applications in Industrial and Scientific Contexts
Industrial Uses
The compound serves as a precursor in the synthesis of fluorinated aromatic aldehydes, such as 2-(trifluoromethyl)benzaldehyde, which are critical in agrochemical and pharmaceutical manufacturing . Its stability under harsh conditions makes it suitable for high-temperature reactions in polymer production.
Research Applications
In organic chemistry, the trichloroethyl group acts as a protective moiety for alcohols and amines, while the trifluoromethyl group enhances metabolic stability in drug candidates . Recent studies have explored its utility in cross-coupling reactions to synthesize biaryl compounds with applications in material science.
Comparative Analysis with Similar Compounds
Trichloroethyl vs. Trifluoromethyl Derivatives
Compared to monosubstituted analogs (e.g., 2-trifluoromethylbenzene), the dual substitution in 2-(2,2,2-Trichloroethyl)benzotrifluoride enhances its electrophilicity, making it more reactive in nucleophilic aromatic substitutions. Conversely, the trichloroethyl group increases molecular weight, reducing volatility compared to non-chlorinated derivatives.
Performance in High-Temperature Applications
The compound’s thermal stability exceeds that of purely aliphatic halogenated compounds, with decomposition temperatures above 250°C, as inferred from similar trifluoromethylbenzene derivatives .
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